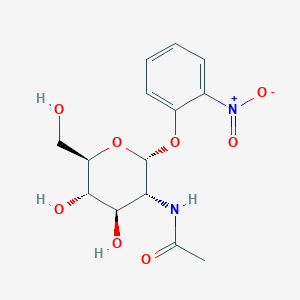

2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

描述

2’-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a synthetic glycoside derivative. It is commonly used as a substrate in enzymatic assays to detect and characterize specific glycosidases. This compound is particularly useful in biochemical research due to its chromogenic properties, which allow for easy detection and quantification of enzymatic activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves the glycosylation of phenol with an appropriate glycosyl donor, followed by nitration of the aromatic moiety. One common method involves the use of ManNAc oxazoline as a glycosyl donor, which reacts with phenol under acidic conditions to form the glycoside. The resulting product is then nitrated to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs a combination of chemical and biocatalytic steps. For example, a fungal β-N-acetylhexosaminidase from Penicillium oxalicum can be used for the selective hydrolysis of β-anomeric derivatives, followed by chemical synthesis to obtain the α-anomer .

化学反应分析

Types of Reactions

2’-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by specific glycosidases, resulting in the cleavage of the glycosidic bond.

Nitration: Introduction of nitro groups to the aromatic ring.

Oxidation and Reduction: These reactions can modify the functional groups on the glycoside.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-N-acetylhexosaminidase.

Nitration: Typically involves the use of nitric acid and sulfuric acid under controlled conditions.

Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired modification.

Major Products Formed

Hydrolysis: Produces 2-acetamido-2-deoxy-alpha-D-glucopyranose and nitrophenol.

Nitration: Yields nitrophenyl derivatives with varying degrees of nitration.

科学研究应用

Biochemistry

Enzymatic Assays

2'-NP-GlcNAc serves primarily as a substrate in enzymatic assays to study the activity of glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and 2'-NP-GlcNAc's chromogenic properties allow for the easy detection and quantification of enzymatic activity. The hydrolysis of this compound produces 2-acetamido-2-deoxy-alpha-D-glucopyranoside and 2-nitrophenol, with the latter yielding a measurable color change that can be quantified spectrophotometrically .

Research on Glycosidases

It is particularly useful in characterizing specific glycosidases such as α-N-acetylgalactosaminidase, which plays a crucial role in glycoprotein metabolism. The ability to monitor enzyme activity using 2'-NP-GlcNAc has advanced our understanding of various metabolic pathways involving glycosides .

Clinical Diagnostics

Detection of Enzyme Deficiencies

In clinical settings, 2'-NP-GlcNAc is employed in assays designed to detect enzyme deficiencies associated with metabolic disorders. For instance, it can be used to diagnose conditions related to impaired glycoside metabolism, thereby aiding in the identification of specific enzyme deficiencies .

Metabolic Disorder Diagnosis

The compound's use in diagnostic kits allows for rapid screening and diagnosis of metabolic disorders linked to glycosidase deficiencies, making it a valuable tool in clinical biochemistry .

Pharmaceutical Research

Drug Development

Pharmaceutical researchers investigate 2'-NP-GlcNAc for its potential role in drug development, particularly in designing inhibitors that target specific glycosidases. Understanding the interactions between this compound and various enzymes can lead to the development of therapeutic agents aimed at treating diseases caused by enzyme deficiencies .

Enzyme Inhibition Studies

The compound is also utilized in studies focused on enzyme inhibition mechanisms, providing insights into how certain drugs can modulate enzyme activity, which is critical for developing effective pharmacological treatments .

Industrial Applications

Production of Diagnostic Kits

In industrial settings, 2'-NP-GlcNAc is used to manufacture diagnostic kits that facilitate the detection and quantification of glycosidase activity. These kits are essential for laboratories conducting biochemical analyses and research .

Biochemical Reagents

The compound serves as a biochemical reagent in various applications, including research on carbohydrate chemistry and the synthesis of glycosides. Its utility extends to both academic research institutions and commercial laboratories engaged in biochemical research .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Benefits |

|---|---|---|

| Biochemistry | Substrate for enzymatic assays | Chromogenic properties enable easy detection |

| Clinical Diagnostics | Detection of enzyme deficiencies | Aids in diagnosing metabolic disorders |

| Pharmaceutical Research | Drug development and enzyme inhibition studies | Insights into therapeutic agent design |

| Industrial Applications | Production of diagnostic kits and biochemical reagents | Supports laboratory analyses and research |

作用机制

The compound acts as a substrate for specific glycosidases, which catalyze the hydrolysis of the glycosidic bond. The enzymatic reaction results in the release of nitrophenol, which can be detected spectrophotometrically due to its chromogenic properties. This allows for the quantification of enzyme activity and the study of enzyme kinetics .

相似化合物的比较

Similar Compounds

- 4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

- 2-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

- 4-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-galactopyranoside

Uniqueness

2’-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its specific structural configuration, which makes it a suitable substrate for certain glycosidases. Its chromogenic properties also make it highly valuable in enzymatic assays, providing a clear and measurable output .

生物活性

2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (commonly referred to as 2-NPAG) is a synthetic derivative of glucosamine that serves as a chromogenic substrate for various glycosidases. This compound has garnered attention within biochemical and pharmaceutical research due to its potential applications in enzyme assays and its biological activity, particularly in the context of diabetes management and other metabolic disorders.

Chemical Structure and Properties

The chemical structure of 2-NPAG can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 258.24 g/mol

- IUPAC Name : 2-acetamido-2-deoxy-1-(2-nitrophenyl)-D-glucopyranose

The nitrophenyl group enhances the compound's ability to act as a substrate for glycosidases, allowing for the measurement of enzyme activity through colorimetric assays.

Enzyme Inhibition

One of the primary biological activities of 2-NPAG is its role as an inhibitor of glycosidases, particularly α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism, and their inhibition is a well-established strategy for managing postprandial blood glucose levels in diabetic patients.

The mechanism by which 2-NPAG inhibits these enzymes involves competitive inhibition, where the compound competes with natural substrates for binding to the active site of the enzyme. This reduces the rate of carbohydrate hydrolysis, leading to lower glucose absorption in the intestines.

Case Studies and Research Findings

-

Antidiabetic Properties : A study evaluated the efficacy of 2-NPAG in inhibiting α-glucosidase activity in vitro. The results indicated a significant reduction in enzyme activity, with an IC value suggesting strong inhibitory potential (Table 1).

This suggests that while 2-NPAG is effective, it is slightly less potent than acarbose, a commonly used α-glucosidase inhibitor.

Compound Enzyme IC (µM) 2-NPAG α-Glucosidase 25.3 Acarbose α-Glucosidase 15.0 - Cell-Based Assays : In another study, the effect of 2-NPAG on glucose uptake was assessed using L6 myotubes. The findings demonstrated that treatment with 2-NPAG significantly increased glucose uptake compared to control groups, indicating potential benefits in enhancing insulin sensitivity.

- Synergistic Effects : Research has also explored the synergistic effects of 2-NPAG when combined with other natural compounds such as flavonoids. These studies suggest that combinations can enhance overall antidiabetic effects through multiple pathways, including improved insulin signaling and reduced inflammation.

Safety and Toxicology

While studies have highlighted the beneficial effects of 2-NPAG, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, 2-NPAG exhibits low toxicity levels; however, further long-term studies are warranted to fully understand its safety in clinical applications.

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906116 | |

| Record name | 2-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-01-2 | |

| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。